3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound is a quinolin-4-one derivative characterized by a 4-chlorobenzenesulfonyl group at position 3, a fluoro substituent at position 6, and a 4-methoxyphenylmethyl group at position 1. The sulfonyl group enhances molecular stability and influences hydrogen-bonding capacity, while the fluorine atom contributes to electronegativity and metabolic resistance . The 4-methoxyphenylmethyl moiety may modulate lipophilicity and membrane permeability.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-30-18-7-2-15(3-8-18)13-26-14-22(23(27)20-12-17(25)6-11-21(20)26)31(28,29)19-9-4-16(24)5-10-19/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOZMJHMFISNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the 4-chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride under basic conditions.
Attachment of the 4-methoxyphenylmethyl Group: This step involves the alkylation of the quinoline core with 4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core, potentially converting the dihydroquinoline to a fully reduced quinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 4-chlorobenzenesulfonyl group, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of fully reduced quinoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of sulfonylated quinolin-4-one derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Position Effects :
- The 3-sulfonyl group (4-chloro vs. 3-chloro vs. 4-isopropyl) significantly impacts molecular interactions. For example, the 4-chlorobenzenesulfonyl group in the target compound may favor π-π stacking compared to the sterically hindered 4-isopropylphenylsulfonyl group in .
- Position 6 substituents : Fluoro (target compound) vs. ethoxy () vs. methoxy (). Fluorine’s electronegativity enhances metabolic stability, while alkoxy groups (e.g., OMe, OEt) increase lipophilicity but reduce polarity .
Synthetic Pathways: The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (analogous to methods in ), whereas derivatives like and use α-halogenated ketone reactions under basic conditions (e.g., sodium ethoxide in ethanol) .
Physical Properties: Melting points for related compounds (e.g., 223–225°C for 4k in ) suggest that the target compound’s melting point may fall within a similar range, though precise data are unavailable in the provided evidence. The diethylamino group in lowers crystallinity compared to the methoxyphenylmethyl group in the target compound .
Biological Activity
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline class. Its complex structure features a quinoline core with various substituents, including a chlorobenzenesulfonyl group and a fluorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.90 g/mol. The structural characteristics contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClFNO4S |
| Molecular Weight | 445.90 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, potentially leading to the inhibition of critical enzymatic pathways involved in cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV enzymes, crucial for bacterial DNA replication. The minimum inhibitory concentration (MIC) values for related compounds often fall below 10 µg/mL against Gram-positive bacteria, suggesting potent antimicrobial effects .
Anticancer Potential
The compound's structural features may also confer anticancer properties. Quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways that control cell cycle progression and apoptosis .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that related quinoline compounds showed MIC values as low as 1 µg/mL against specific bacterial strains, indicating strong antibacterial activity . The mechanism often involves the disruption of microbial DNA synthesis.
- Anticancer Properties : In vitro studies have revealed that quinoline derivatives can inhibit cancer cell lines by inducing cell cycle arrest and promoting apoptosis. One study highlighted a derivative that significantly reduced cell viability in breast cancer cell lines through the activation of caspase pathways.
- Structure-Activity Relationship (SAR) : An analysis of various quinoline derivatives indicated that modifications in substituents, such as the addition of halogens or methoxy groups, can enhance biological activity. The presence of both a chlorobenzenesulfonyl group and a fluorine atom in this compound is hypothesized to optimize its interaction with biological targets compared to simpler analogs .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | Benzenesulfonyl group instead of chlorobenzenesulfonyl | Different electronic properties due to methoxy substitution |
| 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide | Contains chloro and fluorine substituent | Enhanced reactivity due to halogen presence |
| 3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-one | Lacks the methoxyphenylmethyl group | Simpler structure without additional phenolic substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
